![molecular formula C11H22ClN B2911956 3,3-Dimethyl-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride CAS No. 2416236-63-8](/img/structure/B2911956.png)
3,3-Dimethyl-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride
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Overview
Description
Compounds like “3,3-Dimethyl-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride” belong to a class of organic compounds known as naphthalenes . Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings .
Synthesis Analysis
The synthesis of such compounds generally involves complex organic reactions, often starting from simpler aromatic compounds or cyclic compounds . The exact synthesis pathway would depend on the specific substituents present on the naphthalene ring .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The presence of various substituents can significantly influence the physical and chemical properties of these compounds .Chemical Reactions Analysis
Naphthalenes can undergo a variety of chemical reactions, including electrophilic aromatic substitution, oxidation, and reduction . The exact reactions would depend on the specific substituents present on the naphthalene ring .Physical And Chemical Properties Analysis
Naphthalenes are typically crystalline solids at room temperature, with a characteristic aromatic odor . They are relatively stable but can react with strong oxidizing agents .Scientific Research Applications
Organic Synthesis
This compound is used in the synthesis of other complex organic compounds. For instance, it has been used in the total synthesis of two decahydroquinoline poison frog alkaloids .
Medicinal Chemistry
Quinoline and its derivatives, including 3,3-dimethyl-decahydroquinoline hydrochloride, are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry .
Anticancer Research
Quinoline derivatives have shown potential in anticancer research . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer activities .
Antioxidant Research
Quinoline derivatives have also shown potential as antioxidants . This makes them valuable in the development of treatments for diseases caused by oxidative stress .
Anti-Inflammatory Research
Quinoline derivatives have demonstrated anti-inflammatory properties . This makes them useful in the development of treatments for inflammatory diseases .
Antimalarial Research
Quinoline derivatives have been used in the development of antimalarial drugs . This is particularly important given the ongoing global effort to combat malaria .
Anti-SARS-CoV-2 Research
In the context of the recent COVID-19 pandemic, quinoline derivatives have shown potential as anti-SARS-CoV-2 agents .
Antituberculosis Research
Quinoline derivatives have shown potential in antituberculosis research . This is significant given the global health burden of tuberculosis .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3,3-dimethyl-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-11(2)7-9-5-3-4-6-10(9)12-8-11;/h9-10,12H,3-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKZMHXKLHCIJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCCCC2NC1)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride |
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